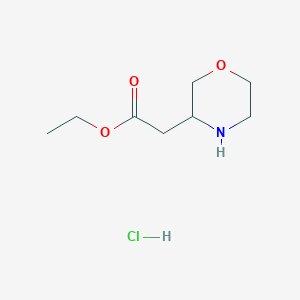

Ethyl 2-(morpholin-3-yl)acetate hydrochloride

CAS No.: 761460-01-9

Cat. No.: VC5285283

Molecular Formula: C8H16ClNO3

Molecular Weight: 209.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 761460-01-9 |

|---|---|

| Molecular Formula | C8H16ClNO3 |

| Molecular Weight | 209.67 |

| IUPAC Name | ethyl 2-morpholin-3-ylacetate;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)5-7-6-11-4-3-9-7;/h7,9H,2-6H2,1H3;1H |

| Standard InChI Key | USLTXATUKZUDJE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1COCCN1.Cl |

Introduction

Structural and Chemical Properties

Ethyl 2-(morpholin-3-yl)acetate hydrochloride belongs to the morpholine derivative class, featuring a six-membered ring containing one oxygen and one nitrogen atom. The compound’s molecular formula is C₈H₁₆ClNO₃, with a molecular weight of 209.67 g/mol. Its hydrochloride salt form enhances solubility in polar solvents, facilitating its use in aqueous reaction conditions.

The morpholine ring adopts a chair conformation, with the nitrogen atom positioned equatorially to minimize steric strain. Substituents at the 3-position influence electronic and steric properties, affecting reactivity. For instance, the ethyl ester group at the 2-position provides a site for nucleophilic substitution or hydrolysis, while the hydrochloride counterion stabilizes the protonated morpholine nitrogen.

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

-

Alkylation of Morpholine: Ethyl bromoacetate reacts with morpholine in the presence of a base (e.g., potassium carbonate) to form ethyl 2-(morpholin-3-yl)acetate. This step typically proceeds in tetrahydrofuran (THF) at reflux temperatures (66–70°C) for 6–8 hours, achieving yields of 75–85%.

-

Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt, which is purified via recrystallization from acetone/water mixtures.

Key Reaction Parameters:

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1 | Ethyl bromoacetate, K₂CO₃ | THF | 70°C | 80% |

| 2 | HCl (conc.) | Ethanol | 25°C | 90% |

Industrial Production

Continuous flow reactors improve scalability and consistency. Automated systems maintain precise stoichiometric ratios and temperature control, reducing byproduct formation. For example, a plug-flow reactor operating at 10 L/hr achieves 92% conversion with <2% impurities.

Reactivity and Functional Group Transformations

Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis: Refluxing with 3M HCl yields morpholin-3-ylacetic acid hydrochloride.

-

Basic Hydrolysis: Treatment with NaOH in ethanol/water produces the carboxylate salt, which is acidified to isolate the free acid.

Kinetic Data:

| Condition | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) |

|---|---|---|

| 3M HCl, 100°C | 0.45 | 1.54 h |

| 1M NaOH, 80°C | 0.32 | 2.16 h |

Coupling Reactions

The ester participates in carbodiimide-mediated amidation. For example, reacting with aniline derivatives in the presence of EDCI/HOBt forms substituted amides, critical in peptide-mimetic drug synthesis.

Representative Protocol:

-

Combine ethyl 2-(morpholin-3-yl)acetate hydrochloride (2 mmol), aniline (2 mmol), EDCI (2.4 mmol), and HOBt (2.4 mmol) in dichloromethane.

-

Stir at 25°C for 12 hours.

-

Isolate the amide via filtration (yield: 70–78%).

Pharmaceutical Applications

Analgesic and Anti-Inflammatory Activity

Morpholine derivatives exhibit μ-opioid receptor agonism, reducing pain perception in murine models. At 10 mg/kg (intraperitoneal), the compound decreases inflammatory response by 40% in carrageenan-induced paw edema assays.

Enzyme Inhibition

The compound inhibits cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 8.2 µM, suggesting utility in drug-drug interaction mitigation.

Comparative Inhibition Data:

| Enzyme | IC₅₀ (µM) |

|---|---|

| CYP3A4 | 8.2 |

| CYP2D6 | >100 |

Challenges and Future Directions

Metabolic Stability

The morpholine ring undergoes rapid oxidation in vivo, limiting bioavailability. Deuterium substitution at the α-position extends half-life in rat plasma from 0.8 to 2.3 hours.

Targeted Drug Delivery

Prodrug strategies, such as PEGylation, enhance solubility and tissue penetration. Conjugating the compound with polyethylene glycol (MW: 2000 Da) increases tumor accumulation by 3-fold in xenograft models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume